molecular formula C5H3BrN2O2 B184007 2-Bromo-4-nitropyridine CAS No. 6945-67-1

2-Bromo-4-nitropyridine

Cat. No.: B184007
CAS No.: 6945-67-1
M. Wt: 202.99 g/mol
InChI Key: AFVITJKRFRRQKT-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by bromine and nitro groups, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method includes the reaction of 4-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-4-nitropyridine is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: In the development of bioactive molecules and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution at the 2-position. The bromine atom serves as a leaving group, making the compound reactive towards nucleophiles. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amino group .

Comparison with Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 2-Bromo-4-methylpyridine

Comparison: 2-Bromo-4-nitropyridine is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-5-nitropyridine, it has different electronic properties and steric effects, leading to variations in reaction outcomes. The presence of the nitro group at the 4-position makes it more reactive towards nucleophiles compared to 2-Chloro-4-nitropyridine .

Properties

IUPAC Name

2-bromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVITJKRFRRQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287685
Record name 2-bromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-67-1
Record name 6945-67-1
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Record name 2-bromo-4-nitropyridine
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Record name 2-Bromo-4-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of atoms in a 2-bromo-4-nitropyridine N-oxide molecule?

A1: X-ray crystallography reveals that in a this compound N-oxide molecule:

  • The bromine atom lies almost in the same plane as the pyridine ring. []
  • The nitro group's two oxygen atoms are not in the ring's plane. One sits above the ring, while the other is positioned below. []

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